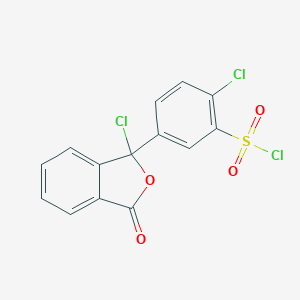

2-Chloro-5-(1-chloro-1,3-dihydro-3-oxo-1-isobenzofuranyl)benzenesulphonyl chloride

Overview

Description

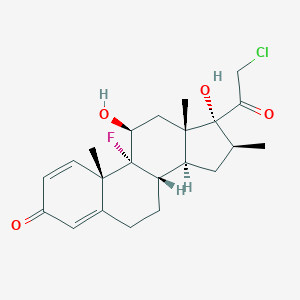

“2-Chloro-5-(1-chloro-1,3-dihydro-3-oxo-1-isobenzofuranyl)benzenesulphonyl chloride” is a chemical compound with the molecular formula C14H7Cl3O4S and a molecular weight of 377.63 . It is typically stored at -20°C and shipped at room temperature .

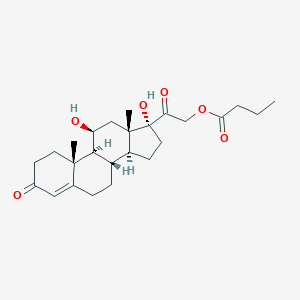

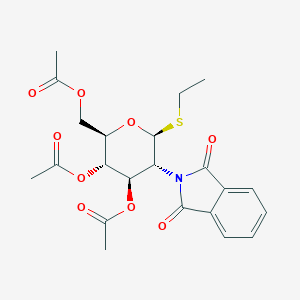

Molecular Structure Analysis

The molecular structure of this compound includes a benzene ring sulfonyl chloride group and an isobenzofuran group . The SMILES notation for this compound is Clc1ccc(cc1S(=O)(=O)Cl)C2(Cl)OC(=O)c3ccccc23 .Physical And Chemical Properties Analysis

This compound has a molecular weight of 377.63 . It is typically stored at -20°C and shipped at room temperature .Scientific Research Applications

C14H7Cl3O4S C_{14}H_{7}Cl_{3}O_{4}S C14H7Cl3O4S

and a molecular weight of 377.63 . Below is a comprehensive analysis of its scientific research applications across various fields:Pharmaceutical Synthesis

This compound serves as a precursor in the synthesis of various bioactive molecules. The indole scaffold, which is structurally related to this compound, is found in many synthetic drug molecules. These molecules bind with high affinity to multiple receptors, aiding in the development of new therapeutic agents .

Antiviral Agents

Derivatives of this compound have been investigated for their antiviral properties. For instance, indole derivatives have shown inhibitory activity against influenza A and other viruses, suggesting that this compound could be modified to enhance its antiviral capabilities .

Anticancer Research

The indole nucleus, which is part of this compound’s structure, is known for its role in anticancer activity. It can be used to synthesize derivatives that may act as potential anticancer agents by targeting specific pathways involved in tumor growth and metastasis .

Antimicrobial Applications

Indole derivatives, including those related to this compound, exhibit antimicrobial properties. They can be used to develop new antibiotics or antimicrobial agents, particularly against resistant strains of bacteria .

Agricultural Chemistry

This compound could be used to synthesize derivatives that mimic plant hormones or other naturally occurring substances. These derivatives could have applications in enhancing plant growth or protecting crops from pests .

Organic Light-Emitting Diodes (OLEDs)

The compound’s structural features may be utilized in the field of electronics, particularly in the development of OLEDs. Its derivatives could serve as the emissive layer in OLEDs due to their potential for high luminescence .

Environmental Science

In environmental science, derivatives of this compound could be used to develop sensors or indicators for various environmental pollutants. Their reactivity with specific chemicals can be harnessed to detect the presence of harmful substances .

Chemical Education

As a complex organic compound with multiple reactive sites, this substance is an excellent candidate for teaching advanced organic synthesis techniques. It can be used in educational settings to demonstrate multi-step synthesis and the principles of green chemistry .

properties

IUPAC Name |

2-chloro-5-(1-chloro-3-oxo-2-benzofuran-1-yl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7Cl3O4S/c15-11-6-5-8(7-12(11)22(17,19)20)14(16)10-4-2-1-3-9(10)13(18)21-14/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGMWYNNFMITDOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC2(C3=CC(=C(C=C3)Cl)S(=O)(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7Cl3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10988269 | |

| Record name | 2-Chloro-5-(1-chloro-3-oxo-1,3-dihydro-2-benzofuran-1-yl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10988269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-(1-chloro-1,3-dihydro-3-oxo-1-isobenzofuranyl)benzenesulphonyl chloride | |

CAS RN |

68592-11-0 | |

| Record name | 2-Chloro-5-(1-chloro-1,3-dihydro-3-oxo-1-isobenzofuranyl)benzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68592-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-(1-chloro-1,3-dihydro-3-oxo-1-isobenzofuranyl)benzenesulphonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068592110 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-5-(1-chloro-3-oxo-1,3-dihydro-2-benzofuran-1-yl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10988269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5-(1-chloro-1,3-dihydro-3-oxo-1-isobenzofuranyl)benzenesulphonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.085 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.